N-(1H-pyrazol-4-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1H-pyrazol-4-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-9(7-1-3-10-4-2-7)13-8-5-11-12-6-8/h1-6H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAVSTXSGNSZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Conformational Analysis of N 1h Pyrazol 4 Yl Pyridine 4 Carboxamide Derivatives
Single Crystal X-ray Diffraction Studies
Detailed research findings from single-crystal X-ray diffraction studies on N-(1H-pyrazol-4-yl)pyridine-4-carboxamide are not available in the public domain. Such studies are crucial for a definitive understanding of the molecule's three-dimensional structure in the solid state.
Elucidation of Solid-State Molecular Conformations
Without experimental crystallographic data, a precise description of the solid-state molecular conformation of this compound, including bond lengths, bond angles, and dihedral angles, cannot be provided.
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks
A detailed analysis of the crystal packing and the specific intermolecular hydrogen bonding network for this compound is not possible without crystallographic data. It is, however, reasonable to hypothesize that the molecule would exhibit hydrogen bonding interactions involving the pyrazole (B372694) N-H group, the amide N-H group, the pyridine (B92270) nitrogen, and the carbonyl oxygen. The nature and geometry of these interactions are known to significantly influence the supramolecular architecture of related compounds. For instance, studies on other pyrazole derivatives have revealed common hydrogen-bonding motifs such as dimers and catemers. mdpi.comresearchgate.net
Investigation of Polymorphism and Co-crystallization Phenomena
There are no specific studies on the polymorphism or co-crystallization of this compound found in the reviewed literature. The investigation of polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used technique in crystal engineering. Studies on related carboxamide compounds have shown that they can form polymorphs and co-crystals, which can influence their physicochemical properties. cam.ac.uk
Spectroscopic Characterization Methodologies
While general principles of spectroscopic analysis can be applied, detailed and experimentally verified spectroscopic data specifically for this compound are not available in the scientific literature.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Experimentally obtained and assigned high-resolution ¹H and ¹³C NMR data for this compound are not present in the available literature. A hypothetical analysis would predict signals corresponding to the protons and carbons of the pyrazole and pyridine rings, as well as the amide functionality. The chemical shifts would be influenced by the electronic environments of the respective nuclei. For example, in related pyrazole carboxamide derivatives, the amide proton (CONH) typically appears as a singlet in the downfield region of the ¹H NMR spectrum. researchgate.net 2D-NMR experiments such as COSY and HMBC would be instrumental in confirming the connectivity and assigning the specific resonances.
Hypothetical ¹H and ¹³C NMR Data Without experimental data, a table of chemical shifts cannot be accurately generated.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Specific, experimentally recorded IR and Raman spectra for this compound, along with detailed band assignments, are not available. An analysis of such spectra would be expected to reveal characteristic vibrational modes for the functional groups present in the molecule.
Expected Vibrational Modes A table of expected vibrational frequencies based on related compounds is provided below for illustrative purposes. However, these are not experimentally verified for the title compound.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H (pyrazole) | Stretching | 3100-3300 |
| N-H (amide) | Stretching | 3200-3400 |
| C=O (amide) | Stretching (Amide I) | 1640-1680 |
| N-H (amide) | Bending (Amide II) | 1520-1570 |
| C-N (amide) | Stretching (Amide III) | 1250-1350 |
| C=N (pyrazole) | Stretching | 1450-1550 |
| C=C (pyridine) | Stretching | 1580-1610 |
It is important to note that the actual positions of these bands can be influenced by factors such as hydrogen bonding and the solid-state packing of the molecules.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the precise mass of the molecular ion, which can be used to validate its elemental composition of C₉H₈N₄O. The calculated monoisotopic mass for this formula is 188.06981 Da. The observation of a molecular ion peak, commonly as the protonated molecule [M+H]⁺ at m/z 189.07709 in electrospray ionization (ESI), confirms the molecular weight.
Beyond molecular formula confirmation, mass spectrometry, particularly tandem MS (MS/MS), elucidates the structural framework of the molecule by analyzing its fragmentation patterns. While specific experimental fragmentation data for this compound is not detailed in the reviewed literature, a probable fragmentation pathway can be proposed based on the known behavior of pyrazole-carboxamides and related heterocyclic structures under ionization. researchgate.netopenresearchlibrary.org
The primary site of cleavage is typically the amide bond (C-N), which is the most labile bond in the structure. This cleavage can occur in two ways, leading to two main fragmentation pathways:
Cleavage producing the isonicotinoyl cation: This pathway involves the formation of the N-protonated isonicotinoyl cation (C₆H₄NO) at a mass-to-charge ratio (m/z) of 106. This fragment is a common observation in the mass spectra of isonicotinamide (B137802) derivatives. massbank.eu Further fragmentation of this ion can lead to the loss of carbon monoxide (CO) to produce the pyridyl cation at m/z 78. researchgate.netmassbank.eu
Cleavage producing the pyrazolylaminium cation: This pathway would generate a fragment corresponding to the protonated 4-aminopyrazole moiety at m/z 84, although this is often less favored than the formation of the more stable acylium ion.
Studies on the fragmentation of pyrazole rings indicate that they typically decompose through the expulsion of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). openresearchlibrary.org Therefore, fragments containing the pyrazole ring may undergo subsequent losses of 27 Da (HCN).
A plausible fragmentation scheme is summarized in the table below.
| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |
|---|---|---|
| [M+H]⁺ (Protonated Molecule) | 189 | Molecular Ion |
| [C₆H₅N₂O]⁺ (Isonicotinoyl cation) | 121 | Cleavage of amide C-N bond |
| [C₅H₄N]⁺ (Pyridyl cation) | 78 | Loss of CO from isonicotinoyl cation researchgate.netmassbank.eu |
| [C₃H₄N₃]⁺ (Protonated 4-aminopyrazole cation) | 84 | Cleavage of amide C-N bond |
Computational Approaches to Conformational Analysis and Molecular Geometry
Computational chemistry offers powerful tools for investigating the three-dimensional structure and conformational flexibility of molecules like this compound. These methods complement experimental data by providing detailed insights into molecular geometry and energy landscapes.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the most stable, or ground state, geometry of a molecule. For pyrazole-carboxamide derivatives, calculations are commonly performed using the B3LYP functional with a basis set such as 6-31G(d) or higher. researchgate.netiaea.orgnih.gov This level of theory has been shown to provide a good balance between accuracy and computational cost for optimizing molecular structures. iaea.orgresearchgate.net
DFT optimization would likely show that the most stable conformation is nearly planar, a feature stabilized by the delocalization of π-electrons across the amide bond and into the adjacent aromatic rings. nih.gov The partial double bond character of the C(O)-N bond restricts its rotation and favors a planar arrangement of the atoms involved. Intramolecular hydrogen bonding may also play a role in stabilizing the preferred conformation. nih.gov The table below lists representative geometric parameters that would be expected from a DFT optimization.
| Parameter | Description | Expected Value (from related structures) |
|---|---|---|
| d(C=O) | Amide carbonyl bond length | ~1.23 Å |
| d(C-N) | Amide carbon-nitrogen bond length | ~1.36 Å |
| ∠(O=C-N) | Amide bond angle | ~122° |
| τ(Py-C-N-Pz) | Dihedral angle defining twist between rings | 0° - 30° |
Potential Energy Surface Scans for Conformational Isomers
While DFT calculations provide the lowest energy structure, a molecule can exist in multiple conformations. Potential Energy Surface (PES) scans are a computational method used to explore these different conformations and the energy barriers that separate them. researchgate.netuni-muenchen.de This is particularly relevant for this compound due to the rotational freedom around the single bonds of the amide linker.
A relaxed PES scan is performed by systematically varying a specific dihedral angle in predefined steps (e.g., 10°), while allowing the rest of the molecule's geometry to relax and optimize at each step. uni-muenchen.de For this molecule, the most significant rotation is around the C(O)-NH amide bond. Due to its partial double-bond character, this rotation is hindered by a significant energy barrier, leading to the possible existence of two stable planar rotamers (conformational isomers): a trans and a cis form. researchgate.net
A PES scan of the OC-NH dihedral angle would reveal two energy minima corresponding to the stable trans and cis conformers, separated by transition states representing the energy maxima (rotational barriers). researchgate.net The energy difference between the minima indicates the relative stability of the conformers, while the height of the maxima indicates the energy required for their interconversion. Typically, the trans conformation of such amides is more stable. Similar scans can be performed for the C-C and N-C bonds connecting the rings to the amide group to fully characterize the molecule's conformational landscape.
The following table illustrates hypothetical results from a PES scan of the C(O)-NH bond, showing the relative energy at different dihedral angles.
| Dihedral Angle (τ O=C-N-H) | Relative Energy (kJ/mol) | Conformation |
|---|---|---|
| 0° | 5.8 | cis (local minimum) |
| 30° | 25.0 | - |
| 60° | 75.5 | - |
| 90° | 102.1 | Transition State (maximum) |
| 120° | 65.3 | - |
| 150° | 15.2 | - |
| 180° | 0.0 | trans (global minimum) |
Note: The energy values are illustrative, based on similar amide rotations, to demonstrate the concept of a PES scan. researchgate.net
Preclinical Biological Activity and Molecular Mechanism of Action Studies of N 1h Pyrazol 4 Yl Pyridine 4 Carboxamide Analogues
Enzyme Inhibition and Kinase Modulation
The N-(1H-pyrazol-4-yl)pyridine-4-carboxamide scaffold has emerged as a versatile pharmacophore, demonstrating significant inhibitory activity against two distinct classes of enzymes: Interleukin-1 Receptor Associated Kinase 4 (IRAK4) in the context of inflammatory diseases and Succinate (B1194679) Dehydrogenase (SDH) in mycological research. This section details the preclinical biological activity and molecular mechanisms of action of analogues based on this core structure.
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition
Interleukin-1 receptor associated kinase 4 (IRAK4) is a critical serine-threonine kinase that functions as a primary signal transducer in the innate immune response. nih.gov Positioned downstream of the interleukin-1 receptor (IL-1R) and Toll-like receptor (TLR) superfamilies, IRAK4 plays an essential role in activating inflammatory pathways. nih.govacs.org Consequently, the selective inhibition of IRAK4's kinase activity is a promising therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and lupus. nih.gov Researchers have actively pursued the discovery of novel IRAK4 inhibitors, leading to the identification and optimization of N-(1H-pyrazol-4-yl)carboxamide-based compounds. nih.govnih.gov
The development of this compound analogues as IRAK4 inhibitors has been guided by extensive biochemical enzyme inhibition assays. High-throughput screening campaigns initially identified N-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as promising hits. nih.gov Subsequent optimization efforts led to the development of more potent compounds. For instance, the lead compound N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (1) was identified through this process. nih.gov
Further structural modifications, such as the introduction of diamines at the 5-position of the pyrazolopyrimidine ring, markedly improved the intrinsic potency of these inhibitors. nih.gov The replacement of the pyrazolopyrimidine core with other bicyclic systems like pyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine, pyrrolo[1,2-b]pyridazine, and thieno[2,3-b]pyrazine (B153567) also yielded highly potent and permeable IRAK4 inhibitors. nih.gov
Below is a table summarizing the in vitro IRAK4 inhibitory activity of selected this compound analogues and related compounds.
| Compound ID | Modification | IRAK4 IC₅₀ (nM) | Kinase Selectivity | Reference |
| 1 | N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | 1.1 | >9091-fold vs IRAK1 | nih.gov |
| 14 | 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative | 0.4 | High | nih.gov |
| 12 | Nicotinamide (B372718) series with front pocket exploration | Potent | Improved | researchgate.net |
| 21 | Optimized nicotinamide series | Potent | Highly kinome selective | researchgate.net |
| BMS-986126 | Potent and highly selective inhibitor | Potent | High | researchgate.net |
The functional consequences of IRAK4 inhibition by this compound analogues have been evaluated in cellular assays. Since IRAK4 is essential for signaling downstream of IL-1R and TLRs, a key measure of inhibitor activity is the suppression of cytokine production in response to receptor ligands. nih.gov
Studies have shown that mice with non-functional IRAK4 (IRAK4-/-) exhibit significant defects in cytokine responses. nih.gov Similarly, cells from patients deficient in IRAK4 fail to produce downstream cytokines when stimulated with IL-1R and TLR ligands. nih.gov Potent and selective inhibitors from this chemical series have demonstrated the ability to replicate these effects. For example, compound 14 , a highly potent and kinome-selective IRAK4 inhibitor, was evaluated in a rat pharmacodynamic model where it demonstrated a significant effect on IL-6 levels induced by the TLR7/8 agonist R848. nih.gov Furthermore, the inhibitor BMS-986126 showed equipotent activity against multiple MyD88-dependent responses in vitro and in vivo. researchgate.net
The selectivity of this compound analogues for IRAK4 over other kinases, including others in the IRAK family, is a critical aspect of their therapeutic potential. Structural biology has played a key role in understanding the molecular basis for this selectivity. It has been proposed that IRAK4 possesses a unique "front pocket" that is not present in other kinases, offering an opportunity to achieve selective inhibition. researchgate.net
The design of these inhibitors has leveraged this structural feature. For example, the exploration of the IRAK4 front pocket with a nicotinamide series of inhibitors led to compounds with improved potency and selectivity. researchgate.net The interaction of these inhibitors within the binding site, including hydrogen bonding and other non-covalent interactions, contributes to their high affinity and selectivity for IRAK4.
Succinate Dehydrogenase (SDH) Inhibition in Mycology Research
In the field of agriculture, derivatives of pyrazole-4-carboxamide are widely recognized for their potent fungicidal properties, which stem from their ability to inhibit succinate dehydrogenase (SDH, also known as complex II) in the mitochondrial respiratory chain. SDH is a crucial enzyme for the aerobic respiration of fungi, and its inhibition leads to the disruption of cellular energy production and ultimately, fungal death. researchgate.netbohrium.com This has established SDH inhibitors (SDHIs) as a major class of fungicides. acs.org
The efficacy of pyrazole-4-carboxamide analogues as fungicides is directly correlated with their ability to inhibit the enzymatic activity of SDH. Numerous studies have employed target-based enzymatic assays to quantify the inhibitory potency of these compounds. acs.orgnih.gov These assays typically measure the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Research has shown that structural modifications to the pyrazole-4-carboxamide scaffold significantly impact SDH inhibition. For instance, a series of novel pyrazole-4-carboxamides bearing an ether group were designed based on the structure of the commercial SDHI fungicide flubeneteram. nih.gov One of these compounds, 7d , demonstrated significant SDH inhibition with an IC₅₀ value of 3.293 μM, which was approximately two times more potent than the commercial fungicides boscalid (B143098) (IC₅₀ = 7.507 μM) and fluxapyroxad (B1673505) (IC₅₀ = 5.991 μM). nih.gov
Another study on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives also revealed potent SDH inhibitory activity. acs.org Compound 7f from this series exhibited an IC₅₀ of 6.9 μg/mL against SDH. acs.org Molecular docking studies suggest that these compounds bind within the active site of SDH, forming hydrogen bonds and π–π interactions with key amino acid residues like TRP173, TRY58, and Arg59. researchgate.netacs.orgnih.gov
The following table presents the SDH inhibitory activity and in vitro antifungal efficacy of several pyrazole-4-carboxamide analogues.
| Compound ID | Fungal Species | SDH IC₅₀ (μM) | Antifungal EC₅₀ (μg/mL) | Reference |
| 7d | Rhizoctonia solani | 3.293 | 0.046 | nih.gov |
| 12b | Rhizoctonia solani | Not Reported | 0.046 | nih.gov |
| Boscalid | Rhizoctonia solani | 7.507 | 0.741 | nih.gov |
| Fluxapyroxad | Rhizoctonia solani | 5.991 | 0.103 | nih.gov |
| SCU3038 | Rhizoctonia solani | Not Reported | 0.016 | researchgate.netbohrium.com |
| TM-2 | Corn Rust | Not Reported | Better than Fluxapyroxad & Bixafen | researchgate.netnih.gov |
| B6 | Fungal SDH | 0.28 (μg/mL) | Not Reported | researchgate.net |
| 4c | Not Specified | 12.5 (μg/mL) | Not Reported | acs.org |
| 7f | Phytophthora infestans | 6.9 (μg/mL) | 6.8 | acs.org |
| SCU2028 | Rhizoctonia solani | Not Reported | 7.48 (mg L⁻¹) | nih.gov |
Impact on Mitochondrial Respiration and Energy Metabolism in Fungi
Analogues of this compound have demonstrated significant antifungal properties by targeting mitochondrial respiration. The primary mechanism of action for many pyrazole (B372694) carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II. researchgate.netfigshare.com This enzyme is a critical component of both the Krebs cycle and the mitochondrial electron transport chain. researchgate.net By inhibiting SDH, these compounds disrupt the transfer of electrons from succinate to ubiquinone, which halts cellular respiration and the production of adenosine (B11128) triphosphate (ATP), ultimately leading to fungal cell death. researchgate.net
For instance, the pyrazole carboxamide derivative N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) was found to have an EC50 value of 0.022 mg/L against the fungus Rhizoctonia solani. nih.gov Microscopic examination revealed that this compound caused damage to the fungal cell walls and membranes, leading to the leakage of cellular contents and morphological abnormalities in the mitochondria. nih.gov Further proteomic analysis confirmed that the compound's primary targets include complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) within the mitochondrial respiratory chain. nih.gov
Similarly, a series of novel pyrazole-4-carboxamide derivatives containing an oxime ether fragment were designed as SDH inhibitors. One of these compounds, designated E1, exhibited an in vitro EC50 value of 1.1 µg/mL against R. solani, which was superior to the commercial fungicide boscalid (EC50 of 2.2 µg/mL). figshare.com The inhibitory action of E1 on the SDH enzyme from R. solani was confirmed with an IC50 value of 3.3 µM, again showing greater potency than boscalid (IC50 of 7.9 µM). figshare.com Another study on pyrazole carboxamide derivatives reported that several compounds exhibited moderate to notable antifungal activity against various phytopathogenic fungi, with the isoxazolol pyrazole carboxylate 7ai showing a strong effect against R. solani with an EC50 of 0.37 μg/mL. nih.gov
Aurora Kinase Inhibition and Cell Cycle Regulation
Analogues of this compound have been investigated as inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of cell division. A new class of dual inhibitors of Aurora kinase and tubulin polymerization was developed from a 3-cyano-6-(5-methyl-3-pyrazoloamino)-pyridine scaffold. nih.gov One compound from this series, compound 3g, demonstrated effective Aurora kinase inhibition and was selective for Aurora kinases over 66 other kinases. nih.gov It also inhibited the phosphorylation of histone H3 on serine 10, a known substrate of Aurora B kinase, and inhibited tubulin polymerization in vitro. nih.gov
Imidazo[4,5-b]pyridine derivatives have also been explored as Aurora kinase inhibitors. One such derivative, 28c, showed high selectivity for Aurora-A over Aurora-B in biochemical assays, with IC50 values of 0.067 µM and 12.71 µM, respectively. jmu.edu In cellular assays using Hela cells, this compound inhibited Aurora-A autophosphorylation with an IC50 of 0.16 µM, which was 480-fold more potent than its inhibition of Aurora-B. jmu.edu
Table 1: Inhibitory Activity of Pyrazole and Imidazo[4,5-b]pyridine Analogues against Aurora Kinases
| Compound | Target Kinase | IC50 (µM) | Cell Line (for cellular assay) | Cellular IC50 (µM) | Source |
|---|---|---|---|---|---|
| 28b | Aurora-A | 0.075 | - | - | jmu.edu |
| Aurora-B | 4.12 | - | - | jmu.edu | |
| 28c | Aurora-A | 0.067 | Hela | 0.16 (p-T288) | jmu.edu |
| Aurora-B | 12.71 | Hela | 76.84 (p-HH3) | jmu.edu | |
| Aurora-A | - | HCT116 | 0.065 (p-T288) | jmu.edu | |
| Aurora-B | - | HCT116 | 24.65 (p-HH3) | jmu.edu |
*p-T288 refers to the phosphorylation of Aurora-A at Threonine 288. *p-HH3 refers to the phosphorylation of Histone H3 at Serine 10.
Other Enzyme Targets (e.g., N-Acylphosphatidylethanolamine Phospholipase D, JumonjiC Histone Demethylases)
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)
No studies were found in the reviewed literature detailing the inhibitory activity of this compound analogues on N-Acylphosphatidylethanolamine Phospholipase D.
JumonjiC Histone Demethylases
Derivatives based on a pyridine (B92270) scaffold have been identified as inhibitors of JumonjiC (JmjC) domain-containing histone demethylases. Specifically, 5-aminoalkyl-substituted pyridine-2,4-dicarboxylate derivatives have been shown to be potent inhibitors of Jumonji-C domain-containing protein 5 (JMJD5). nih.gov Many of these derivatives inhibit JMJD5 with IC50 values in the range of approximately 0.3 to 0.9 µM. nih.gov The broad-spectrum 2-oxoglutarate (2OG) oxygenase inhibitor, pyridine-2,4-dicarboxylic acid (2,4-PDCA), from which these compounds were derived, inhibits JMJD5 with an IC50 of approximately 0.5 µM. nih.gov Furthermore, a novel 1H-pyrazole-[3,4-b] pyridine-based inhibitor of another JumonjiC histone demethylase, KDM5B, has been discovered, indicating the relevance of the pyrazole-pyridine scaffold in targeting this enzyme family. nih.gov
Table 2: Inhibitory Activity of Pyridine-2,4-dicarboxylate Analogues against JMJD5
| Compound | IC50 (µM) | Source |
|---|---|---|
| 2,4-PDCA (1) | ~0.5 | nih.gov |
| 20a-d | ~0.3 to 0.9 | nih.gov |
| 20f-j | ~0.3 to 0.9 | nih.gov |
| 20e | ~17.5 | nih.gov |
Antimicrobial and Antifungal Research
Broad-Spectrum Antifungal Efficacy against Phytopathogens in in vitro and in vivo Models
Analogues of this compound, specifically fluorinated pyrazole aldehydes, have demonstrated notable antifungal activity against several major phytopathogenic fungi. nih.gov These compounds represent a promising avenue for the development of new, environmentally acceptable plant protection products. nih.gov
In vitro testing evaluated the efficacy of various fluorinated 4,5-dihydro-1H-pyrazole derivatives against four significant plant pathogens. The studies revealed that the antifungal activity is dependent on the specific chemical substitutions on the pyrazole structure. nih.gov For instance, against Sclerotinia sclerotiorum, the 2-chlorophenyl derivative (H9) and the 2,5-dimethoxyphenyl derivative (H7) showed significant mycelial growth inhibition. nih.gov The H9 derivative also proved to be the most effective against Fusarium culmorum. nih.gov Molecular docking studies suggest that the mechanism of this antifungal action may involve the inhibition of proteinase K. nih.gov
Table 1: In Vitro Antifungal Activity of Fluorinated Pyrazole Aldehyde Derivatives against Phytopathogens
| Compound Derivative | Target Phytopathogen | Mycelial Growth Inhibition (%) |
|---|---|---|
| 2-chlorophenyl (H9) | Sclerotinia sclerotiorum | 43.07% |
| 2,5-dimethoxyphenyl (H7) | Sclerotinia sclerotiorum | 42.23% |
| 2-chlorophenyl (H9) | Fusarium culmorum | 46.75% |
Data sourced from a study on fluorinated pyrazole aldehydes. nih.gov
Antibacterial and Antileishmanial Activities in Preclinical Studies
The therapeutic potential of pyrazole-based compounds extends to antibacterial and antileishmanial applications. A series of novel 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives has been synthesized and evaluated for activity against Leishmania, the protozoan parasite responsible for leishmaniasis. nih.gov
Several of these derivatives displayed an active profile against the promastigote forms of Leishmania infantum and Leishmania amazonensis, with efficacy approaching that of the reference drug, pentamidine. nih.gov Crucially, cytotoxic testing on murine peritoneal cells indicated that two of the most active compounds, derivatives 3b and 3e, had better IC₅₀ values (i.e., were less toxic to host cells) than pentamidine. nih.gov Theoretical analysis also predicted that these compounds possess favorable lipophilicity for penetrating biological membranes. nih.gov
In the antibacterial domain, research has shown that certain pyrazole derivatives have favorable safety profiles. For example, fluorinated pyrazole aldehydes were found to be safe for beneficial soil bacteria such as Bacillus mycoides and Bradyrhizobium japonicum. nih.gov Furthermore, molecular docking studies on other pyrazole analogues have indicated promising inhibitory potential against essential bacterial proteins, including E. coli DNA Gyrase B and S. aureus CYP51, suggesting a basis for their antibacterial action. researchgate.net
Table 2: Antileishmanial Activity of 4-(1H-pyrazol-1-yl)benzenesulfonamide Derivatives
| Compound | Target Species | IC₅₀ (µM) | Host Cell Cytotoxicity (CC₅₀, µM) |
|---|---|---|---|
| 3b | L. infantum | 13.9 | 104.9 |
| 3e | L. infantum | 12.8 | > 125 |
| Pentamidine (Ref.) | L. infantum | 10.1 | 48.6 |
| 3b | L. amazonensis | 25.1 | 104.9 |
| 3e | L. amazonensis | 22.8 | > 125 |
| Pentamidine (Ref.) | L. amazonensis | 2.5 | 48.6 |
IC₅₀ represents the concentration required to inhibit 50% of parasite growth. CC₅₀ represents the concentration causing 50% cytotoxicity to murine peritoneal cells. nih.gov
Antiviral Activity against Enteroviruses
Derivatives of this compound have emerged as a potent class of broad-spectrum antiviral agents against non-polio enteroviruses. nih.gov Research has led to the discovery of pyrazolopyridine-containing small molecules with significant efficacy against multiple strains of Enterovirus D68 (EV-D68), Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CVB3). nih.gov
The mechanism of action for these compounds has been identified through serial viral passage experiments and thermal shift binding assays. nih.gov The results of these studies indicate that the pyrazolopyridine inhibitors target the viral non-structural protein 2C. nih.gov This protein is crucial for viral genome replication, making it an excellent target for antiviral intervention. The development of these pyrazolopyridine compounds represents a promising step toward addressing the urgent need for effective non-polio enterovirus antivirals. nih.gov
Antiproliferative Research in Cancer Cell Lines
Evaluation of Compound Efficacy in Diverse Cancer Cell Lines
Pyrazole-containing scaffolds, including this compound analogues, are a major focus of anticancer drug discovery due to their ability to inhibit the growth of diverse cancer cell lines. nih.govnih.gov These compounds have demonstrated cytotoxic effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and tubulin polymerization. nih.govnajah.edu
A wide range of pyrazole derivatives have been synthesized and evaluated in vitro against numerous human cancer cell lines. For example, pyrazolo[3,4-b]pyridine derivatives have shown significant antiproliferative activity against lung (A549), breast (MCF7), prostate (DU145), and cervical (HeLa) cancer cells. nih.gov Other studies have highlighted the efficacy of 1,3,4-trisubstituted pyrazole derivatives against colon cancer (HCT116) and liver cancer (HepG2) cell lines, with some compounds showing superior potency to the reference drug sorafenib. nih.gov Further research has identified pyrazole derivatives with potent activity against melanoma (A375), leukemia (HL60), and brain cancer (SF-268) cell lines. nih.gov The broad efficacy across different cancer types underscores the potential of this chemical class in oncology. nih.govnih.gov
Table 3: Antiproliferative Activity of Selected Pyrazole Analogues in Various Cancer Cell Lines
| Compound Class/Derivative | Cancer Cell Line | Cell Line Origin | Efficacy (IC₅₀ / GI₅₀) |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivative (52) | A549 | Lung Carcinoma | 21.2 µM |
| Pyrazolo[3,4-b]pyridine derivative (52) | MCF7 | Breast Adenocarcinoma | 18.4 µM |
| Pyrazolo[3,4-b]pyridine derivative (52) | DU145 | Prostate Carcinoma | 19.2 µM |
| Pyrazolo[3,4-b]pyridine derivative (52) | HeLa | Cervical Carcinoma | 25.3 µM |
| 1,3,4-Trisubstituted pyrazole (2) | MCF7 | Breast Adenocarcinoma | 3.79 µM |
| 1,3,4-Trisubstituted pyrazole (2) | SF-268 | CNS Cancer | 3.79 µM |
| Pyrazole carboxamide derivative (19) | A375 | Malignant Melanoma | 4.2 µM |
| 1,3-Diarylpyrazole derivative (25) | Raji | Burkitt's Lymphoma | 25.2 µM |
| 1,3-Diarylpyrazole derivative (25) | HL60 | Promyelocytic Leukemia | 28.3 µM |
| 1H-Pyrazolo[3,4-d]pyrimidine (24) | A549 | Non-Small Cell Lung Cancer | 8.21 µM |
| 1H-Pyrazolo[3,4-d]pyrimidine (24) | HCT116 | Colorectal Carcinoma | 19.56 µM |
IC₅₀/GI₅₀ is the concentration of the compound that causes 50% inhibition of cell growth. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| [¹⁸F]12 |
| Carbachol |
| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
| Fluorinated 4,5-dihydro-1H-pyrazole |
| 4-(1H-pyrazol-1-yl)benzenesulfonamide |
| Pentamidine |
| Pyrazolopyridine |
| Pyrazolo[3,4-b]pyridine |
| 1,3,4-trisubstituted pyrazole |
| Sorafenib |
| 1,3-diarylpyrazole |
Mechanisms of Cellular Growth Inhibition and Apoptosis Induction
Analogues of this compound have demonstrated significant potential in oncology by influencing fundamental cellular processes that lead to the suppression of tumor growth. The primary mechanisms identified involve the direct inhibition of cellular proliferation and the activation of programmed cell death, or apoptosis. These effects are often traced back to the interaction of these compounds with specific molecular targets that are critical for cell cycle progression and survival.
Research into pyrazole derivatives has revealed their ability to halt the cell cycle, a tightly regulated process that governs cell division. nih.gov A key mechanism for this is the inhibition of cyclin-dependent kinases (CDKs), which are enzymes essential for the transition between different phases of the cell cycle. nih.govnih.gov For instance, certain indole (B1671886) derivatives linked to a pyrazole moiety have shown potent inhibitory activity against CDK2. nih.gov The inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from replicating their DNA and dividing. nih.govnih.gov Studies on 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivatives found they could cause cell cycle arrest in the G0/G1 phase in A549 cancer cells in a dose-dependent manner by inhibiting CDK2. nih.gov Similarly, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been shown to arrest the cell cycle and induce apoptosis by inhibiting CDK2 and/or CDK9. nih.gov
In addition to halting cell proliferation, these compounds are potent inducers of apoptosis. Apoptosis is a crucial process for eliminating damaged or cancerous cells, and its evasion is a hallmark of cancer. One novel pyrazole derivative, identified as PTA-1, has been shown to trigger apoptosis in triple-negative breast cancer cells at low micromolar concentrations. nih.gov The apoptotic mechanism of PTA-1 was confirmed through several key observations: the externalization of phosphatidylserine (B164497) (a marker for early apoptosis), the activation of effector caspases-3 and -7 (key executioners of the apoptotic process), and the fragmentation of DNA (a hallmark of late-stage apoptosis). nih.gov The ability of pyrazole-based compounds to induce apoptosis has been noted across various studies, highlighting it as a significant component of their anticancer activity. nih.govnih.gov
The cytotoxic effects of these analogues have been quantified against a range of human cancer cell lines, demonstrating broad applicability. For example, derivatives have shown potent activity against lung cancer (A549), breast cancer (MCF7), colon cancer (HCT116), and leukemia (CCRF-CEM) cell lines. nih.govnih.gov The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro.
Interactive Table: Cytotoxic Activity of this compound Analogues
| Compound Class/Name | Cell Line | Activity Measurement | Value (µM) | Target/Mechanism |
| 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivative | A549 | IC50 | 0.025 | CDK2 Inhibition, G0/G1 Arrest nih.gov |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivative | - | IC50 | 0.98 | CDK2 Inhibition nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | A549 | IC50 | 8.21 | EGFR Inhibition nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | HCT116 | IC50 | 19.56 | EGFR Inhibition nih.gov |
| Indole-pyrazole derivative (Compound 33) | - | IC50 | < 23.7 | CDK2 Inhibition (IC50 = 0.074 µM) nih.gov |
| Indole-pyrazole derivative (Compound 34) | - | IC50 | < 23.7 | CDK2 Inhibition (IC50 = 0.095 µM) nih.gov |
| PTA-1 | MDA-MB-231 | - | Low µM | Apoptosis Induction, Caspase-3/7 Activation nih.gov |
| 1, 3-diarylpyrazole derivative (Compound 25) | Raji | GI50 | 25.2 | Not specified nih.gov |
| 1, 3-diarylpyrazole derivative (Compound 25) | HL60 | GI50 | 28.3 | Not specified nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 1h Pyrazol 4 Yl Pyridine 4 Carboxamide Compounds
Comprehensive SAR Analysis through Systematic Structural Modification
Systematic structural modification of the N-(1H-pyrazol-4-yl)pyridine-4-carboxamide scaffold has provided deep insights into its structure-activity relationship (SAR). These studies involve altering different parts of the molecule—the pyrazole (B372694) ring, the pyridine (B92270) ring, and the connecting amide linker—to observe the effects on biological outcomes.
Influence of Substituents on the Pyrazole Ring on Biological Potency and Selectivity
The pyrazole ring is a critical component for the biological activity of this compound derivatives. Modifications to this ring can significantly impact the compound's interaction with its biological target, thereby affecting its potency and selectivity.
The pyrazole ring itself can act as a bioisostere for an aryl group, which can enhance properties like lipophilicity and solubility. nih.gov While the pyrazole ring may not always form direct interactions with a target protein, it plays a crucial role in orienting the molecule correctly within the binding pocket for optimal engagement. nih.gov For instance, in the case of sildenafil, a well-known drug containing a pyrazole moiety, the pyrazole ring is involved in π–π stacking interactions with the target enzyme, phosphodiesterase 5 (PDE5). nih.gov
The nature and position of substituents on the pyrazole ring are paramount. For example, in a series of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), the pyrazole moiety is a key pharmacophore. nih.gov The introduction of substituents can modulate the electronic properties and steric profile of the ring, influencing binding affinity. In some cases, an unsubstituted pyrazole ring is essential for selective inhibition of a target. nih.gov Conversely, in other contexts, such as certain antifungal agents, the addition of groups like trifluoromethyl to the pyrazole ring has been shown to be beneficial for activity. acs.orgnih.gov
The substitution on the nitrogen atom of the pyrazole ring also plays a role. Electron-donating or electron-withdrawing substituents on the pyrazole nitrogen can alter the ring's aromaticity and its ability to participate in hydrogen bonding or other interactions, which can either enhance or diminish biological activity depending on the specific target. researchgate.net
The following table summarizes the effects of pyrazole ring substitutions on the biological activity of related compounds.
| Modification | Observed Effect on Biological Activity | Target/Context | Reference |
| Unsubstituted Pyrazole Ring | Essential for selective inhibition. | PDE5 | nih.gov |
| Trifluoromethyl Substitution | Beneficial for antifungal activity. | Succinate (B1194679) Dehydrogenase (SDH) | acs.orgnih.gov |
| N-1 Substitution | Introduction of a substituent can be detrimental to activity by preventing key H-bond interactions. | NAAA | nih.gov |
| Varied Aromatic/Heteroaromatic Moieties | Replacing a dimethylpyrazole group with other rings led to varied activity, indicating the importance of this region for SAR. | NAAA | nih.gov |
Impact of Substitutions on the Pyridine Ring on Target Engagement
Studies on various pyridine derivatives have shown that the type, number, and position of substituents are crucial for their biological effects, such as antiproliferative activity. nih.govnih.gov For instance, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups can enhance activity, while bulky groups or halogens may lead to a decrease in potency. nih.govnih.gov In the context of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, a meta-substituted pyridine nucleus was found to contribute to enhanced analgesic properties. mdpi.com
In a series of pyrazol-4-yl-pyridine derivatives developed as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor, modifications on the pyridine ring were explored. The introduction of a cyano moiety, an electron-withdrawing group, was found to improve the efficiency of subsequent chemical reactions for synthesis. nih.gov
The table below illustrates the impact of pyridine ring substitutions on the biological activity of related compounds.
| Modification on Pyridine Ring | Observed Effect on Biological Activity | Target/Context | Reference |
| Methoxy (-OMe), Hydroxyl (-OH), Amino (-NH2) groups | Enhanced antiproliferative activity. | Cancer Cell Lines | nih.govnih.gov |
| Halogen atoms or bulky groups | Lowered antiproliferative activity. | Cancer Cell Lines | nih.govnih.gov |
| Meta-position substituent | Enhanced analgesic and anti-inflammatory properties. | Carrageenan-induced inflammation model | mdpi.com |
| Cyano moiety | Improved synthetic yield in palladium-catalyzed coupling reactions. | M4 Muscarinic Acetylcholine Receptor | nih.gov |
Conformational Analysis of the Amide Linker and its Contribution to Activity
In a series of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide analogues, modifications around the amide group were investigated to understand the SAR. nih.gov The replacement of the amide with a hydrazide, or substitutions on the amide nitrogen, were found to affect receptor binding affinity. nih.gov This highlights the importance of the amide linker's ability to form specific hydrogen bonds and maintain a particular orientation for optimal activity.
The conformation of the amide linker can be influenced by the substituents on the adjacent rings. Steric hindrance or electronic effects from these substituents can favor a particular torsional angle of the amide bond, locking the molecule into a bioactive conformation.
Stereochemical Considerations in SAR Development
Stereochemistry plays a pivotal role in the structure-activity relationship of many bioactive molecules, and derivatives of this compound are no exception. The introduction of chiral centers, for example, through substitution with groups that create stereoisomers, can lead to significant differences in biological activity between the enantiomers or diastereomers.
In the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the stereochemistry of a substituent on an azabicyclic scaffold attached to a pyrazole sulfonamide was crucial. acs.org The endo-diastereoisomer was found to be highly active, while the corresponding exo-diastereoisomer was devoid of activity. acs.org This stark difference was attributed to the different spatial arrangement of the substituents, which affected the key interactions with the enzyme's active site. nih.gov Specifically, the exo-isomer was predicted to have a less favorable orientation, compromising a critical interaction with an amino acid residue. nih.gov
This demonstrates that a specific three-dimensional arrangement of atoms is often required for potent biological activity, and even subtle changes in stereochemistry can lead to a complete loss of function.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.
Development of Predictive Models for Biological Activity
For derivatives of this compound and related structures, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods generate 3D models that relate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules to their biological activity.
In a study of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives as potential succinate dehydrogenase inhibitors, 3D-QSAR models were developed. acs.orgnih.gov These models provided insights into the structural requirements for high antifungal activity and were used to predict the potency of new derivatives. The statistical validity of these models is typically assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com
Such predictive models are powerful tools in drug discovery, allowing for the rational design of new compounds with potentially improved biological activity, thereby saving time and resources in the synthesis and testing phases. mdpi.comnih.gov
Identification of Pharmacophoric Requirements and Steric/Electronic Features for Efficacy
The efficacy of compounds derived from the this compound core is highly dependent on specific pharmacophoric features and the steric and electronic properties of its constituent parts. The core itself, comprising a pyrazole ring linked to a pyridine-4-carboxamide moiety, serves as a fundamental scaffold for interaction with various biological targets.
One area of investigation has been its role as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. nih.gov In a series of pyrazol-4-yl-pyridine derivatives, subtle chemical modifications around this core were found to not significantly alter the binding affinity or cooperativity with acetylcholine. nih.gov This suggests that the fundamental pyrazol-4-yl-pyridine structure is the primary determinant for M4 receptor recognition and allosteric modulation.
In the context of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition, the N-(1H-pyrazol-4-yl)carboxamide portion is a critical component for binding to the kinase. nih.gov SAR studies on a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides revealed that modifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring were key to modulating potency and selectivity. nih.gov The pyrazole-carboxamide moiety consistently forms essential hydrogen bonding interactions within the kinase hinge region.
Further studies on pyrazole-based inhibitors have highlighted the importance of substituents on the pyrazole ring. For instance, in a series of pyrazolo[4,3-c]pyridines, the presence and nature of substituents at the N-1 position of the pyrazole significantly impacted activity. acs.org While a simple hydroxyl group did not enhance activity, its replacement with a primary amine led to a notable increase in potency, suggesting that additional electrostatic interactions in this region are beneficial. acs.org
The electronic nature of the pyridine ring and substituents on the pyrazole also play a crucial role. For antifungal pyrazole-4-carboxamide derivatives, the introduction of electron-withdrawing groups like a difluoromethyl group on the pyrazole ring was found to be favorable for activity. nih.gov
The following table summarizes the key pharmacophoric features of this compound and its analogs based on various studies.
| Feature | Observation | Implication for Efficacy | Target Class Example |
| Pyrazol-4-yl-pyridine Core | Essential for binding and allosteric modulation. nih.gov | Serves as the fundamental scaffold for molecular recognition. | M4 Acetylcholine Receptor |
| N-1 Pyrazole Substitution | Amenable to substitution; amines can enhance potency. acs.org | Allows for fine-tuning of electrostatic interactions and potency. | PEX14–PEX5 Protein–Protein Interaction |
| Pyridine Ring | The nitrogen atom can act as a hydrogen bond acceptor. | Important for anchoring the molecule in the binding site. | Various Kinases |
| Amide Linker | Provides a rigid connection and hydrogen bonding opportunities. | Crucial for maintaining the correct orientation of the pyrazole and pyridine rings. | IRAK4, FLT3, CDK |
Exploration of Physicochemical Property Modulation for Optimized Biological Performance
A significant challenge in the development of pyrazole-based compounds is often their poor permeability, which can limit oral bioavailability. Researchers have employed several strategies to address this issue.
One effective approach has been the modification of the core scaffold to increase lipophilicity. In the development of IRAK4 inhibitors, a polar pyrazolopyrimidine core was replaced with more lipophilic bicyclic cores such as pyrrolo[2,1-f] nih.govacs.orguni.lutriazine, pyrrolo[1,2-b]pyridazine, and thieno[2,3-b]pyrazine (B153567). nih.gov This strategy, guided by the calculated LogD (cLogD), successfully led to the identification of highly permeable inhibitors with excellent potency. nih.gov
Another strategy involves the modulation of substituents to mask polar functionalities or introduce lipophilic groups. For a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide IRAK4 inhibitors, substituents that were responsible for poor permeability were systematically replaced, leading to compounds with improved pharmacokinetic properties suitable for oral administration. nih.gov
The introduction of specific functional groups can also influence molecular interactions within biological systems. For example, the incorporation of a piperazine (B1678402) moiety in a series of 1-H-pyrazole-3-carboxamide derivatives targeting FLT3 and CDK kinases was a key factor in achieving the desired biological activity and drug-like properties. nih.gov
The table below outlines strategies used to modulate the physicochemical properties of this compound analogs.
| Strategy | Example Modification | Effect on Physicochemical Property |
| Core Hopping | Replacement of a polar pyrazolopyrimidine core with lipophilic bicyclic systems (e.g., pyrrolotriazine). nih.gov | Increased lipophilicity and permeability. |
| Substituent Modification | Replacement of polar substituents with less polar groups on the pyrazole or pyridine rings. nih.gov | Improved permeability and oral absorption. |
| Introduction of Specific Moieties | Incorporation of a piperazine group. nih.gov | Enhanced solubility and favorable drug-like properties. |
A central theme in the optimization of this compound derivatives is the need to balance high potency with a favorable physicochemical profile. Often, modifications that enhance potency can have a detrimental effect on properties such as solubility, permeability, and metabolic stability.
In the pursuit of IRAK4 inhibitors, a focus on improving physical properties guided by cLogD was crucial. nih.gov This allowed for the development of compounds that not only had excellent potency and kinase selectivity but also possessed pharmacokinetic properties suitable for oral dosing. nih.gov
Similarly, in the design of novel antifungal pyrazole-4-carboxamides, researchers aimed to discover compounds with high efficacy while also considering their environmental impact and potential for resistance. nih.gov This involves a multi-parameter optimization where potency against the target is weighed against factors like safety and environmental friendliness.
The development of FLT3 and CDK kinase inhibitors based on a 1-H-pyrazole-3-carboxamide scaffold also illustrates this balancing act. The structure-activity relationship study demonstrated that the incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole was critical for potent inhibition. nih.gov This was combined with other modifications to ensure the final compound had a profile suitable for further development as a therapeutic agent. nih.gov
Ultimately, the successful development of drug candidates from the this compound class relies on a holistic approach that considers both on-target activity and the broader ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the molecules.
Computational Chemistry and Molecular Modeling for N 1h Pyrazol 4 Yl Pyridine 4 Carboxamide Research
Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the stability of the complex and the exploration of conformational changes.
MD simulations are frequently employed to validate the binding poses predicted by molecular docking. For N-(1H-pyrazol-4-yl)pyridine-4-carboxamide and its analogs, simulations typically run for periods ranging from 50 to 200 nanoseconds are used to assess the stability of the ligand within the binding pocket. nih.govmdpi.com A key metric for this analysis is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD profile over the course of the simulation indicates that the ligand maintains a consistent binding mode and that the complex is stable. mdpi.com These simulations confirm the durability of the crucial hydrogen bonds and hydrophobic interactions identified in docking studies. nih.gov
Proteins are not rigid structures; they can exhibit significant flexibility, and the binding of a ligand can induce conformational changes in the protein's active site. This phenomenon is known as "induced fit." While standard docking procedures often treat the protein as rigid, more advanced techniques like Induced Fit Docking (IFD) and MD simulations can model this flexibility. researchgate.netjocpr.com IFD protocols first dock the ligand into a rigid receptor and then allow specific amino acid side chains in the binding pocket to move and adapt to the ligand's shape, providing a more accurate prediction of the binding conformation. jocpr.com MD simulations naturally capture these dynamic changes, showing how the protein and ligand mutually adjust to achieve an optimal energetic fit. This is particularly important for understanding the binding of ligands to allosteric sites, where subtle conformational shifts can transmit a signal to the orthosteric site.
Table 2: Applications of Molecular Dynamics Simulations
| Simulation Aspect | Purpose | Key Metrics | Typical Simulation Time |
|---|---|---|---|
| Complex Stability | To validate docking poses and assess the stability of the ligand in the binding site. | Root Mean Square Deviation (RMSD), Hydrogen Bond Analysis | 50-200 ns |
| Conformational Changes | To observe how the protein structure adapts to the ligand upon binding. | Root Mean Square Fluctuation (RMSF), Radius of Gyration | 50-200+ ns |
| Induced Fit | To model the flexibility of the receptor's active site during ligand binding. | Conformational clustering, Principal Component Analysis (PCA) | Varies (often longer simulations) |
Quantitative Structure-Activity Relationship (QSAR) Model Generation and Validation
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate variations in the chemical structures of compounds with their biological activities. The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.
For derivatives based on the this compound scaffold, 3D-QSAR studies have been successfully applied. nih.gov In a typical 3D-QSAR analysis, a set of synthesized compounds with known biological activities (e.g., IC50 values) are structurally aligned. Then, steric and electrostatic fields around the molecules are calculated. Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model linking these fields (the independent variables) to the biological activity (the dependent variable).
The resulting models generate contour maps that visualize regions where certain properties are predicted to influence activity. For instance, a map might show that adding a bulky, electron-withdrawing group at a specific position on the pyridine (B92270) ring is likely to increase binding affinity, while a hydrogen-bond donor at another position might decrease it. These models are rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds to ensure their predictive power. The insights gained from QSAR models are invaluable for lead optimization, as they provide clear, actionable guidance for designing the next generation of compounds with improved potency and selectivity.
Virtual Screening and De Novo Drug Design Strategies for this compound Research
Computational chemistry and molecular modeling have become indispensable tools in the rational design and discovery of novel therapeutic agents based on the this compound scaffold. These in silico techniques, particularly virtual screening and de novo drug design, facilitate the exploration of vast chemical space to identify promising lead compounds with desired biological activities, thereby accelerating the drug development pipeline.
Identification of Novel Scaffolds with Predicted Biological Activity
Virtual screening methodologies are instrumental in identifying novel molecular scaffolds that can serve as starting points for the development of potent and selective inhibitors. For derivatives of the this compound core, computational approaches have been pivotal in exploring structural modifications to enhance biological activity against various targets.
One prominent area of research has been the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways. nih.gov In this context, researchers have successfully replaced a polar pyrazolopyrimidine core with more lipophilic bicyclic systems, such as pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine, pyrrolo[1,2-b]pyridazine, and thieno[2,3-b]pyrazine (B153567). nih.gov This scaffold hopping approach, guided by computational predictions of properties like cLogD, led to the identification of highly permeable and potent IRAK4 inhibitors. nih.gov
Similarly, in the pursuit of novel fungicides, molecular docking studies have been employed to design N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org These computational models demonstrated that the designed compounds could effectively fit within the active site of the SDH enzyme, forming crucial interactions like hydrogen bonds and π–π stacking, which are predictive of their inhibitory activity. acs.org
The versatility of the pyrazole-carboxamide scaffold is further highlighted by its application in the design of inhibitors for other kinases, such as Fms-like receptor tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia. mdpi.com Through systematic structural optimization, it was found that combining a piperazine (B1678402) moiety, a benzene (B151609) ring as a linker, and a bulkier fused ring system significantly enhanced the inhibitory activity against both FLT3 and cyclin-dependent kinases (CDKs). mdpi.com
The following table summarizes representative novel scaffolds derived from or related to the this compound core and their predicted or confirmed biological activities.
| Original Scaffold Moiety | Novel Scaffold Moiety | Predicted/Targeted Biological Activity | Reference |
| Pyrazolopyrimidine | Pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine | IRAK4 Inhibition | nih.gov |
| Pyrazolopyrimidine | Pyrrolo[1,2-b]pyridazine | IRAK4 Inhibition | nih.gov |
| Pyrazolopyrimidine | Thieno[2,3-b]pyrazine | IRAK4 Inhibition | nih.gov |
| Phenyl-pyrazole-carboxamide | Trifluoromethyl-pyrazole-carboxamide | Succinate Dehydrogenase Inhibition | acs.org |
| Pyrazole-carboxamide | Diarylamine-pyrazole-carboxamide | Antifungal (Rhizoctonia solani) | nih.gov |
Fragment-Based Design and Linker Chemistry Approaches
Fragment-based drug discovery (FBDD) offers a powerful strategy for the development of lead compounds by identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent molecules. The pyrazole (B372694) moiety itself is a common and effective fragment in many drug discovery campaigns.
The application of FBDD has been successfully demonstrated in the discovery of multitargeted kinase inhibitors. For instance, a pyrazol-4-yl urea scaffold was identified through fragment-based approaches as a potent inhibitor of Aurora kinases. acs.org This highlights the utility of pyrazole-containing fragments as starting points for developing clinically relevant molecules.
In the context of this compound, linker chemistry plays a crucial role in orienting the key pharmacophoric elements—the pyrazole and the pyridine-4-carboxamide—within the target's binding site. The nature of the linker can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.
Computational modeling aids in the rational design of these linkers. For example, in the development of IRAK4 inhibitors, the carboxamide linkage is a key structural feature. Modifications to the core structures attached to this linker, as seen with the introduction of bicyclic cores, demonstrate how linker chemistry can be guided by computational predictions to improve drug-like properties. nih.gov
Furthermore, the strategic combination of fragments can lead to the development of novel inhibitors. While not explicitly starting from this compound, the principles of fragment linking are broadly applicable. For example, linking a fragment that binds in one sub-pocket of an enzyme to another fragment in an adjacent pocket can dramatically increase binding affinity. acs.org This approach could be hypothetically applied to the this compound scaffold by treating the pyrazole and pyridine moieties as distinct fragments and exploring different linkers to optimize their interaction with a target protein.
The table below illustrates the conceptual application of fragment-based design and linker chemistry approaches for the this compound scaffold.
| Fragment 1 | Linker | Fragment 2 | Potential Application | Reference Principle |
| 1H-pyrazole | -C(O)NH- | Pyridine | Kinase Inhibition | acs.org |
| Substituted Pyrazole | Amide | Substituted Phenyl | Enzyme Inhibition | acs.org |
| Bicyclic Core | Carboxamide | 1H-pyrazol | Inflammatory Disease Targets | nih.gov |
Advanced Research and Applications of N 1h Pyrazol 4 Yl Pyridine 4 Carboxamide Derivatives in Chemical Biology
Development of Advanced Chemical Probes for Target Validation
Derivatives of N-(1H-pyrazol-4-yl)pyridine-4-carboxamide serve as valuable chemical probes for validating the roles of specific biological targets in disease pathways. The pyrazole (B372694) and pyridine (B92270) rings offer multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and physicochemical properties. These probes are particularly prominent in the field of kinase inhibition. mdpi.comnih.gov
Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, especially cancer. mdpi.commdpi.com The N-(1H-pyrazol-4-yl)carboxamide core can be elaborated to create potent inhibitors for various kinases. For instance, modifications to the bicyclic core of related N-(1H-pyrazol-4-yl)carboxamides have led to the identification of highly permeable inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling. nih.gov By replacing a polar pyrazolopyrimidine core with more lipophilic structures like pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine, researchers have developed probes with excellent potency and kinase selectivity, which are essential for target validation studies. nih.gov
These chemical probes allow researchers to investigate the downstream effects of inhibiting a specific target in cellular and animal models, thereby confirming its therapeutic potential. The structure-activity relationship (SAR) data generated from these studies are critical for optimizing lead compounds into potential drug candidates. mdpi.comnih.gov
Table 1: Examples of Pyrazole-Based Kinase Inhibitors as Chemical Probes
| Compound Class | Target Kinase(s) | Application in Target Validation | Reference |
|---|---|---|---|
| Pyrazole-based derivatives | Aurora A Kinase | Used to study the role of Aurora A in cell proliferation in colon and breast cancer cell lines. | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine derivatives | BMPR2, ALK1/2/3, VEGFR2 | Serve as probes to investigate signaling pathways related to bone morphogenetic proteins and angiogenesis. | nih.gov |
| N-(1H-pyrazol-4-yl)carboxamides | IRAK4 | Developed to validate IRAK4 as a therapeutic target for inflammatory diseases by assessing the impact of its inhibition on IL-1R and TLR signaling. | nih.gov |
| Pyrazole-containing derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Utilized to confirm the role of CDK2 in cell cycle progression and apoptosis in cancer cells. | nih.gov |
Radiolabeled Analogues for Preclinical Imaging Studies
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the real-time quantification of biochemical processes in living subjects. nih.gov The development of radiolabeled analogues of this compound derivatives has provided powerful tools for preclinical research, particularly in neuroscience and oncology. nih.govnih.govstanford.edu
The synthesis of PET radioligands involves incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the structure of a potent and selective ligand. The pyrazol-4-yl-pyridine core is amenable to radiolabeling. For example, a fluorine-bearing side chain can be introduced to the pyridine or pyrazole moiety to create a precursor for radiofluorination with [¹⁸F]fluoride. nih.govnih.gov
Structure-activity relationship studies have led to the identification of pyrazol-4-yl-pyridine derivatives that are selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor 4 (M4), a target implicated in schizophrenia. nih.gov The radiofluorinated analogue of one such compound was synthesized with high radiochemical yield and purity, demonstrating its suitability as a PET radioligand. nih.gov The choice between ¹¹C (half-life ≈ 20 min) and ¹⁸F (half-life ≈ 110 min) depends on the required imaging time and the complexity of the radiosynthesis.
Table 2: PET Radioligands Based on the Pyrazol-4-yl-pyridine Scaffold
| Radioligand | Isotope | Target | Radiochemical Yield | Application | Reference |
|---|---|---|---|---|---|
| [¹¹C]MK-6884 | ¹¹C | Muscarinic Acetylcholine Receptor M4 | Not Specified | Preclinical evaluation in rhesus monkeys. | nih.gov |
| [¹⁸F]12 | ¹⁸F | Muscarinic Acetylcholine Receptor M4 (PAM) | 28 ± 10% | Preclinical development for non-invasive brain imaging. | nih.gov |
| [¹⁸F]DPA-714 | ¹⁸F | Translocator Protein (TSPO) | Not Specified | Visualization of TSPO expression in brain tumors in rat models. | nih.gov |
Once synthesized, these PET radioligands are used in animal models, such as rodents and non-human primates, to perform receptor occupancy studies. frontiersin.orgresearchgate.net These studies are crucial for drug development as they help determine the relationship between the dose of a therapeutic drug and the extent to which it binds to its target receptor in the brain or other organs. frontiersin.orgresearchgate.net
In a typical study, a baseline PET scan is performed using the radioligand to measure the density of the target receptor. Subsequently, the animal is treated with a non-radiolabeled therapeutic compound, and a second PET scan is conducted. The reduction in the radioligand's signal indicates the degree of receptor occupancy by the therapeutic drug. For instance, PET studies in non-human primates with a radiofluorinated M4 PAM based on the pyrazol-4-yl-pyridine core showed significant brain uptake, paving the way for its use in assessing the target engagement of new M4-targeted drugs. nih.gov
Cocrystallization Studies with Biological Macromolecules to Determine Ligand-Bound Structures
Understanding the precise three-dimensional interactions between a ligand and its biological target is fundamental for structure-based drug design. Cocrystallization followed by X-ray crystallography is a powerful technique to elucidate these interactions at an atomic level. spast.orgresearchgate.net While the crystal structure of this compound itself bound to a specific target may not be publicly available, numerous studies on related pyrazole and pyridine carboxamide derivatives have demonstrated the utility of this approach. spast.orgnih.govnih.govrsc.org
The process involves growing a crystal containing both the purified biological macromolecule (e.g., an enzyme or receptor) and the ligand. X-ray diffraction analysis of this cocrystal reveals the electron density map, from which the positions of individual atoms in both the protein and the bound ligand can be determined. spast.org This information highlights key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for ligand affinity and selectivity. nih.govresearchgate.net For example, crystallographic studies of pyrazolone derivatives reveal that the pyrazole ring is typically planar, and molecules are often linked by N-H···O hydrogen bonds, which are common interaction motifs in ligand-protein binding. spast.org This structural information is invaluable for rationally designing next-generation derivatives with improved potency and optimized properties.
Table 3: Crystallographic Data for Representative Pyrazole and Pyridine Carboxamide Structures
| Compound/Complex | Crystal System | Space Group | Key Structural Feature(s) | Reference |
|---|---|---|---|---|
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Orthorhombic | Pna2₁ | The molecule is nearly planar, with a dihedral angle of 6.1° between the pyridine rings. | nih.gov |
| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | Monoclinic | P2₁/c | A pyridyl ring is bonded to a pyrazole ring substituted with methyl and ethanol groups. | mdpi.com |
| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | The pyrazole ring is planar, and molecules are linked by N-H···O hydrogen bonds. | spast.org |
Prodrug Strategies and Targeted Delivery Systems in Preclinical Models
Despite having excellent potency, some drug candidates based on the this compound scaffold may face challenges such as poor solubility, limited bioavailability, or off-target toxicity. Prodrug strategies offer a powerful approach to overcome these limitations. nih.govump.edu.pl A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov
For scaffolds like pyridine carboxamide, a common prodrug approach involves modifying the molecule to enhance its physicochemical properties. nih.gov For example, introducing water-soluble groups like phosphates or polyethylene glycol (PEG) can improve aqueous solubility. nih.gov In a relevant study, a pyridine carboxamide derivative was identified as a promising prodrug against Mycobacterium tuberculosis. nih.govasm.org This compound required activation by a specific mycobacterial enzyme, AmiC, to exert its antibacterial effect. nih.govasm.org This mechanism not only confirms the utility of the prodrug approach but also suggests a form of targeted delivery, as the drug is only activated within the target pathogen.
In preclinical models, these strategies have been shown to improve pharmacokinetic profiles, enhance therapeutic efficacy, and reduce systemic toxicity. nih.gov Targeted delivery systems can be further refined by conjugating the prodrug to moieties that specifically recognize receptors overexpressed on cancer cells or other diseased tissues.
Table 4: Overview of Prodrug Strategies Applicable to Carboxamide-Containing Scaffolds
| Prodrug Strategy | Carrier/Modification | Goal | Preclinical Model Application | Reference |
|---|---|---|---|---|
| Improving Solubility | Polyethylene Glycol (PEG) conjugation | Increase aqueous solubility and prolong circulation time. | In vivo pharmacokinetic studies in animal models to demonstrate improved profiles. | nih.gov |
| Enzyme-Activated Prodrug | Amidase-labile linkage | Targeted release of the active drug by specific enzymes present in target cells or pathogens. | Evaluation in M. tuberculosis-infected macrophage and mouse models. | nih.govasm.org |
| Enhancing Permeability | Lipophilic ester formation | Increase membrane permeability and oral bioavailability. | Oral administration in animal models to assess absorption and systemic exposure. | ump.edu.pl |
| Targeted Delivery | Bisphosphonate conjugation | Target the drug to bone tissue for treating bone metastases. | In vivo studies to confirm selective accumulation in bone. | nih.gov |
Future Research Directions and Broader Academic Implications of N 1h Pyrazol 4 Yl Pyridine 4 Carboxamide
Identification of Novel Biological Targets and Signaling Pathways
The pyrazole-pyridine scaffold is a cornerstone in the development of inhibitors for a variety of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. mdpi.com Future research on N-(1H-pyrazol-4-yl)pyridine-4-carboxamide would logically begin with screening it against a panel of kinases known to be modulated by similar compounds.
Promising targets for initial investigation would include:
Cyclin-Dependent Kinases (CDKs): Various pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of CDKs, which are key regulators of the cell cycle. tandfonline.com For instance, certain derivatives have shown potent inhibitory activity against CDK2, suggesting a potential mechanism for anticancer effects. tandfonline.com
Tropomyosin Receptor Kinases (TRKs): The pyrazolo[3,4-b]pyridine core is also found in inhibitors of TRKs, a family of receptor tyrosine kinases whose activation is implicated in the growth and proliferation of certain cancers. rsc.org Scaffold hopping from known inhibitors has led to the design of novel TRK inhibitors with this core structure. rsc.org
FMS-like Tyrosine Kinase 3 (FLT3): Some pyrazole (B372694) derivatives have demonstrated selective inhibitory activity against FLT3 kinase, a target in acute myeloid leukemia. nih.gov
Receptor for Advanced Glycation End-products (RAGE): Pyrazole-5-carboxamides have been identified as novel inhibitors of RAGE, a receptor implicated in inflammatory processes and Alzheimer's disease. nih.gov
Beyond kinases, the structural motifs of this compound suggest potential interactions with other important biological targets. For example, some pyrazole-carboxamide derivatives have been investigated for their ability to bind to DNA, representing a different mechanism of anticancer activity. jst.go.jp Initial screening efforts should, therefore, encompass a broad range of targets to uncover novel biological activities.
Integration with High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling
To efficiently explore the biological potential of this compound, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of the compound against large libraries of biological targets, such as the kinase panel mentioned previously. mdpi.comnih.gov The development of pyrazole-based inhibitors has often started from hits identified in HTS campaigns. mdpi.com
Following initial HTS hits, a comprehensive biological profile can be generated through the integration of various "omics" technologies:
Genomics and Transcriptomics: If the compound shows significant activity against a specific cancer cell line, DNA microarray or RNA-sequencing could be employed to understand its impact on global gene expression. This can help in identifying the signaling pathways that are modulated by the compound.
Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to treatment with the compound. This would provide a more direct insight into the affected signaling pathways.
Metabolomics: Analyzing the metabolic profile of cells or organisms treated with the compound can reveal off-target effects or downstream consequences of target engagement.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is another crucial computational tool that can be integrated at an early stage. arabjchem.orgresearchgate.net Such computational models can predict the pharmacokinetic and toxicological properties of this compound, helping to prioritize it for further, more resource-intensive studies. arabjchem.org
Methodological Innovations in Synthesis, Purification, and Characterization
The synthesis of pyrazole derivatives is a well-established field, yet there is continuous innovation aimed at improving efficiency, yield, and structural diversity. mdpi.commdpi.com For a compound like this compound, future research could explore and leverage these advanced synthetic methodologies:
Novel Catalytic Systems: Recent research has focused on the use of transition-metal catalysts, such as copper, and even metal-free catalysts like molecular iodine, to facilitate the synthesis of complex pyrazole structures under mild conditions. mdpi.com
Green Chemistry Approaches: The use of microwave irradiation and ultrasound has been shown to accelerate the synthesis of pyrazole derivatives, often with higher yields and shorter reaction times compared to conventional methods. rsc.org These techniques align with the principles of green chemistry by reducing energy consumption and solvent use.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control, particularly for multi-step syntheses. acs.org This technology could be applied to the production of this compound and its analogs for larger-scale biological testing. acs.org
For purification and characterization, standard techniques like flash chromatography, HPLC, NMR spectroscopy, and mass spectrometry are essential. Innovations in these areas, such as improved chromatographic media and more sensitive spectroscopic methods, will continue to facilitate the rapid and accurate characterization of newly synthesized pyrazole-pyridine carboxamides.
Challenges and Opportunities for Advancing the Research Landscape of Pyrazole-Pyridine Carboxamides
The broad therapeutic potential of the pyrazole-pyridine carboxamide class of compounds also comes with a set of challenges that represent opportunities for future research:
| Challenge | Opportunity for Advancement |
| Selectivity: Many pyrazole-based inhibitors target the highly conserved ATP-binding site of kinases, which can lead to off-target effects. | The design of allosteric inhibitors that bind to less conserved sites on the kinase is a promising strategy to improve selectivity. Structure-activity relationship (SAR) studies can also be used to fine-tune the molecule to enhance its specificity for the desired target. |
| Drug Resistance: As with many targeted therapies, the development of resistance is a significant clinical challenge. | The development of next-generation inhibitors that can overcome known resistance mutations is a key area of research. Additionally, combination therapies that target multiple pathways simultaneously may help to prevent or delay the onset of resistance. |
| Physicochemical Properties: Poor solubility and bioavailability can hinder the development of promising compounds. nih.gov | The use of bioisosteric replacements, such as replacing a benzene (B151609) ring with a pyrazole ring, can improve physicochemical properties like water solubility. nih.gov Formulation strategies can also be employed to enhance the delivery of poorly soluble compounds. |
| Metabolic Stability: The in vivo metabolism of pyrazole-containing compounds can sometimes lead to the formation of toxic metabolites. nih.gov | Understanding the metabolic pathways of these compounds through in vitro and in silico studies can guide the design of more stable analogs with improved safety profiles. |
Addressing these challenges through innovative drug design, new therapeutic strategies, and a deeper understanding of the underlying biology will be crucial for the successful clinical translation of this important class of compounds.
Potential for Developing Tools for Fundamental Biological Research
Beyond their therapeutic potential, well-characterized pyrazole-pyridine carboxamides can serve as valuable chemical probes to investigate fundamental biological processes. A potent and selective inhibitor of a specific biological target can be an invaluable tool for elucidating the function of that target in cellular and organismal physiology.
For instance, a highly selective inhibitor of a particular kinase, developed from the this compound scaffold, could be used to:
Dissect the specific roles of that kinase in different signaling pathways.
Validate the kinase as a therapeutic target for various diseases.
Study the downstream effects of inhibiting the kinase in a controlled manner.
Furthermore, these compounds could be modified to create more sophisticated research tools. For example, by attaching a fluorescent tag or a biotin (B1667282) label, a pyrazole-pyridine carboxamide could be used in pull-down assays to identify new binding partners or in imaging studies to visualize the subcellular localization of its target. The development of such chemical tools is a critical aspect of advancing our understanding of complex biological systems.
Q & A
Q. What are the recommended synthetic routes for N-(1H-pyrazol-4-yl)pyridine-4-carboxamide, and how can reaction yields be optimized?
The compound is typically synthesized via coupling reactions between pyrazole-4-amine derivatives and pyridine-4-carboxylic acid intermediates. For example, copper-catalyzed cross-coupling under basic conditions (e.g., cesium carbonate in DMSO at 35°C) has been employed, yielding ~17–24% after chromatographic purification . Optimization strategies include:
- Catalyst screening : Copper(I) bromide improves coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Temperature control : Prolonged heating (48–72 hours) at moderate temperatures (35–50°C) minimizes side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard analytical workflows include:
- NMR spectroscopy : Key signals for pyrazole and pyridine protons (e.g., δ 8.56 ppm for aromatic protons in CDOD) confirm regiochemistry .
- Mass spectrometry : HRMS-ESI (e.g., m/z 215 [M+H]) validates molecular weight .
- HPLC : Purity >97% is achievable with reverse-phase chromatography (C18 columns, acetonitrile/water gradients) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Early-stage screening should focus on:
- Enzyme inhibition : IC determination against kinases (e.g., MET exon 14 skipping mutants) using fluorescence-based assays .
- Anti-inflammatory activity : 3D-QSAR models predict activity against COX-2, with experimental validation via prostaglandin E (PGE) inhibition assays .
Advanced Research Questions
Q. How can 3D-QSAR models guide the optimization of this compound derivatives?
Computational methods involve:
- Molecular alignment : Energy-minimized conformers are aligned using VLife MDS software to identify pharmacophoric features .
- Descriptor analysis : Electrostatic and steric fields correlate with anti-inflammatory activity (e.g., IC values in the µM range) .
- Validation : Leave-one-out cross-validation (q > 0.5) ensures model robustness.
Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for:
- Torsion angle analysis : Confirming planar vs. non-planar conformations of the pyrazole-pyridine core.
- Hydrogen bonding : Identifying interactions with biological targets (e.g., MET kinase’s ATP-binding pocket) . Example: SHELXTL software refines high-resolution (<1.2 Å) data to resolve twinning in co-crystals with proteins .
Q. How do researchers address contradictory bioactivity data across structurally similar analogs?
Contradictions (e.g., varying IC values for MET inhibition) are resolved by:
- Orthogonal assays : Compare fluorescence polarization (FP) and time-resolved FRET (TR-FRET) results .
- Metabolic stability testing : Liver microsome assays (human/rodent) identify rapid degradation pathways .
- Molecular dynamics (MD) simulations : Assess binding mode variations due to substituent effects (e.g., trifluoromethyl groups altering hydrophobic interactions) .
Q. What strategies mitigate challenges in regioselective functionalization of the pyrazole ring?
- Directed metalation : Use of LDA (lithium diisopropylamide) at −78°C to selectively deprotonate the N-H pyrazole position.
- Protecting groups : Boc protection of the pyrazole nitrogen enables selective C-4 substitution .
- Cross-coupling : Suzuki-Miyaura reactions with boronic esters at C-4 improve regioselectivity over C-3 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
